molecular formula C27H33N3O3S B11502517 3-{[4-(Adamantan-1-YL)piperazin-1-YL]sulfonyl}-N-phenylbenzamide

3-{[4-(Adamantan-1-YL)piperazin-1-YL]sulfonyl}-N-phenylbenzamide

Cat. No.: B11502517
M. Wt: 479.6 g/mol
InChI Key: JTBJLUVTYIEAFB-UHFFFAOYSA-N
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Description

3-{[4-(Adamantan-1-YL)piperazin-1-YL]sulfonyl}-N-phenylbenzamide is a complex organic compound that features a combination of adamantane, piperazine, sulfonyl, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(Adamantan-1-YL)piperazin-1-YL]sulfonyl}-N-phenylbenzamide typically involves a multi-step process The initial step often includes the preparation of the adamantane-piperazine intermediateCommon reagents used in these steps include sulfonyl chlorides, amines, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Adamantan-1-YL)piperazin-1-YL]sulfonyl}-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

3-{[4-(Adamantan-1-YL)piperazin-1-YL]sulfonyl}-N-phenylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[4-(Adamantan-1-YL)piperazin-1-YL]sulfonyl}-N-phenylbenzamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[4-(Adamantan-1-YL)piperazin-1-YL]sulfonyl}-N-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its adamantane moiety provides rigidity and stability, while the piperazine and sulfonyl groups contribute to its reactivity and potential biological activity .

Properties

Molecular Formula

C27H33N3O3S

Molecular Weight

479.6 g/mol

IUPAC Name

3-[4-(1-adamantyl)piperazin-1-yl]sulfonyl-N-phenylbenzamide

InChI

InChI=1S/C27H33N3O3S/c31-26(28-24-6-2-1-3-7-24)23-5-4-8-25(16-23)34(32,33)30-11-9-29(10-12-30)27-17-20-13-21(18-27)15-22(14-20)19-27/h1-8,16,20-22H,9-15,17-19H2,(H,28,31)

InChI Key

JTBJLUVTYIEAFB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C23CC4CC(C2)CC(C4)C3)S(=O)(=O)C5=CC=CC(=C5)C(=O)NC6=CC=CC=C6

Origin of Product

United States

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